molecular formula C13H11ClO B172888 (S)-4-chlorobenzhydrol CAS No. 101402-04-4

(S)-4-chlorobenzhydrol

Cat. No. B172888
M. Wt: 218.68 g/mol
InChI Key: AJYOOHCNOXWTKJ-ZDUSSCGKSA-N
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Description

(S)-4-chlorobenzhydrol, also known as SCH-23390, is a dopamine receptor antagonist that has been widely used in scientific research to investigate the role of dopamine in various physiological and pathological processes. This compound is highly selective for D1 dopamine receptors and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Biocatalytic Synthesis of Pharmaceutical Intermediates

(S)-4-Chlorobenzhydrol is a key intermediate in the synthesis of pharmaceuticals like bepotastine and cloperastine. A study by Wu et al. (2021) in "Applied Microbiology and Biotechnology" detailed an engineered alcohol dehydrogenase, which increased the yield of these intermediates, showcasing its potential in industrial applications (Wu et al., 2021).

Environmental Impact and Metabolism

A study focused on chlorobenzene, closely related to (S)-4-chlorobenzhydrol, examined its environmental impact and metabolism. Yoshida et al. (1986) investigated its urinary metabolites in workers, highlighting the compound's potential occupational health risks (Yoshida et al., 1986).

Molecular Structure Analysis

Michel et al. (1976) conducted a study on chlorobenzene's molecular structure, providing insights that could be relevant to understanding the properties of (S)-4-chlorobenzhydrol (Michel et al., 1976).

Degradation and Environmental Cleanup

Research on 4-chlorobenzoate dehalogenase by Chang et al. (1992) in "Biochemistry" explored the degradation of chlorinated compounds, suggesting potential applications in environmental cleanup and bioremediation relevant to (S)-4-chlorobenzhydrol (Chang et al., 1992).

Industrial Oxidation Processes

Yanık-Yıldırım et al. (2022) in "Applied and Environmental Microbiology" described the oxidation of chlorobenzene using engineered monooxygenases. This study highlights methods that could be applied to similar compounds like (S)-4-chlorobenzhydrol for industrial oxidation processes (Yanık-Yıldırım et al., 2022).

Solvent Effects in Molecular Studies

The study by Corchado et al. (2014) in "The journal of physical chemistry. B" investigated solvent effects on azobenzene derivatives, which can provide insights into how solvents affect compounds like (S)-4-chlorobenzhydrol (Corchado et al., 2014).

Synthesis of Chiral Intermediates

Liu et al. (2015) in "Applied Microbiology and Biotechnology" discussed the synthesis of (S)-4-chloro-3-hydroxybutanoate, a chiral intermediate with potential relevance to (S)-4-chlorobenzhydrol synthesis (Liu et al., 2015).

Thermodynamics and Chemical Reactions

Macnab and Joy's (1995) study in "Thermochimica Acta" on the thermodynamics of 4-chlorobenzene sulphonic acid-water system provides valuable insights into the chemical reactions and interactions involving compounds like (S)-4-chlorobenzhydrol (Macnab & Joy, 1995).

Dehalogenation Studies

Research by Adrian et al. (2000) in "Nature" on bacterial dehalorespiration with chlorinated benzenes suggests potential biotechnological applications for (S)-4-chlorobenzhydrol in environmental remediation (Adrian et al., 2000).

properties

IUPAC Name

(S)-(4-chlorophenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYOOHCNOXWTKJ-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-chlorobenzhydrol

CAS RN

101402-04-4
Record name 4-Chlorobenzhydrol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101402044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CHLOROBENZHYDROL, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1R622LJ8Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 1-chloro-4-(chloro-phenyl-methyl)-benzene (4.12 g, 17.4 mmol) in butanone (20 ml), anhydrous piperazine (5.98 g, 69.6 mmol), anhydrous K2CO3 (2.40 g, 17.4 mmol) and KI (2.88 g, 17.4 mmol) was refluxed under nitrogen for 18 hours. The mixture was then cooled and filtered and the solvent removed in vacuo. The residue was dissolved in CH2Cl2 (100 ml) and washed with water (30 ml). Drying and removal of the solvent followed by chromatography (CH2Cl2:CH3OH:NH4OH 90:10:0.5) afforded desired product in 57% yield. D. Synthesis of 1-{4-[(4-Chloro-phenyl)-phenyl-methyl]-piperazin-1-yl}-3,3-diphenyl-propan-1-one
Quantity
4.12 g
Type
reactant
Reaction Step One
Quantity
5.98 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

To a solution of 1-[(4-chloro-phenyl)-phenyl-methyl]-piperazine (0.59 g, 2.08 mmol) in dry CH2Cl2 (40 ml) was added 3,3-diphenylpropanoic acid (0.472 g, 2.08 mmol) under nitrogen. To the reaction was added EDC (0.797 g, 4.16 mmol) and DMAP (cat) and the reaction mixture stirred under nitrogen at room temp. over night. The reaction was then concentrated under reduced pressure. The residue dissolved in ethyl acetate: water (10:1) (150 ml). The organic was washed with water (30 ml, 2×) and 10% NaOH (30 ml) and dried over MgSO4 and evaporated to dryness. The resulting residue was purified by column chromatography using hexane: ethyl acetate (3:1) to give desired product in 78% yield.
Quantity
0.59 g
Type
reactant
Reaction Step One
Quantity
0.472 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.797 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
78%

Synthesis routes and methods III

Procedure details

15.2 g (0.07 mole) of phenyl-(4-chlorophenyl)-ketone are dissolved in 30 ml of tetrahydrofuran and 10 ml of methanol. 1.32 g (0.035 mole) of sodium borohydride are gradually added, with stirring, and the exothermic reaction is maintained between 25° and 30° C. by cooling. After one hour ketone can no longer be detected by thin layer chromatography. The mixture is then extracted with water and chloroform, the chloroform is dried with sodium sulfate and removed in a rotary evaporator. The crude yield is 16.2 g (oil). Of this 15.5 g are distilled at 220° C. and 30 mbar in a bulb tube oven. 14.3 g of an oil are obtained which is more than 95% pure according to gas chromatography and solidifies into crystals on cooling. 13.3 g are recrystallised from a mixture of 25 ml of n-hexane and 5 ml of cyclohexane. The yield is 12.2 g; m.p. 58°-60° C.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-4-chlorobenzhydrol
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(S)-4-chlorobenzhydrol
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(S)-4-chlorobenzhydrol
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(S)-4-chlorobenzhydrol
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(S)-4-chlorobenzhydrol
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(S)-4-chlorobenzhydrol

Citations

For This Compound
1
Citations
H Yin, PQ Luan, YF Cao, J Ge, WY Lou - Bioresources and Bioprocessing, 2022 - Springer
Background The combination of metal-catalyzed reactions and enzyme catalysis has been an essential tool for synthesizing chiral pharmaceutical intermediates in the field of drug …
Number of citations: 5 link.springer.com

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